molecular formula C18H17N7O B8685465 3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole

3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole

Cat. No.: B8685465
M. Wt: 347.4 g/mol
InChI Key: BYOQRMBILRFGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

4-[5-[4-(1H-indazol-3-yl)triazol-1-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C18H17N7O/c1-2-4-15-14(3-1)18(22-20-15)16-12-25(23-21-16)13-5-6-17(19-11-13)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2,(H,20,22)

InChI Key

BYOQRMBILRFGRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-[1-(6-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole (13 mg; 0.04 mmol; 1.0 eq.) in morpholine (0.5 mL) was heated in MW at 120° C. for 4.5 h. The precipitate obtained was filtered, washed with Et2O and dried under vacuum at 50° C. to afford the title compound as a beige solid. 1H NMR (DMSO-d6) δ: 13.33 (s, 1H), 9.18 (s, 1H), 8.74 (d, J=2.8 Hz, 1H), 8.34 (d, J=8.0 Hz, 1H), 8.16 (dd, J=2.6, 9.1 Hz, 1H), 7.59 (d, J=8.4 Hz, 1H), 7.43 (m, 1H), 7.23 (m, 1H), 7.07 (d, J=9.1 Hz, 1H), 3.72 (m, 4H), 3.55 (m, 4H). HPLC (Condition A): Rt 3.21 min (purity 97.3%). MS (ESI+): 348.3, MS (ESI−): 346.3.
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.